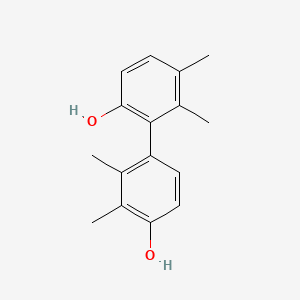
Hydroxy(hydroxydimethylphenyl)dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. It is known for its unique structure, which includes hydroxyl groups and dimethylphenyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(hydroxydimethylphenyl)dimethylbenzene typically involves the reaction of dimethylphenol with hydroxylating agents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure the selective hydroxylation of the dimethylphenyl groups. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(hydroxydimethylphenyl)dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Nitro and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of Hydroxy(hydroxydimethylphenyl)dimethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxy(dimethylphenyl)benzene
- Hydroxy(dimethylphenyl)dimethylbenzene
- Hydroxy(hydroxydimethylphenyl)benzene
Uniqueness
Hydroxy(hydroxydimethylphenyl)dimethylbenzene is unique due to the presence of multiple hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
70421-89-5 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3 |
InChI-Schlüssel |
FZDQPIYWUWFLMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


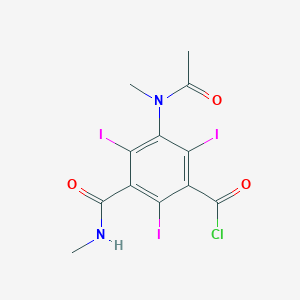
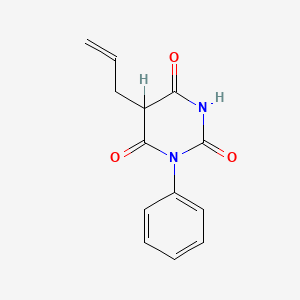
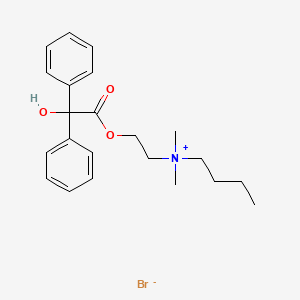
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
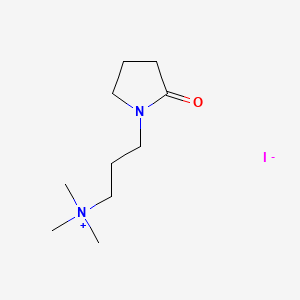
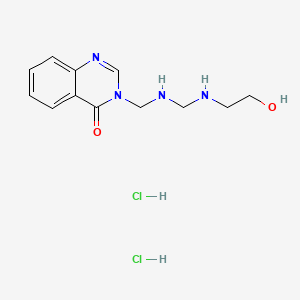
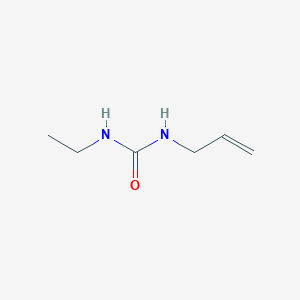
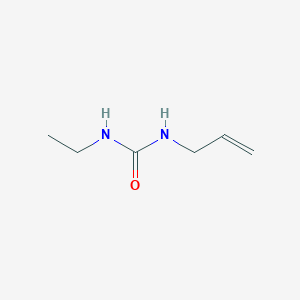

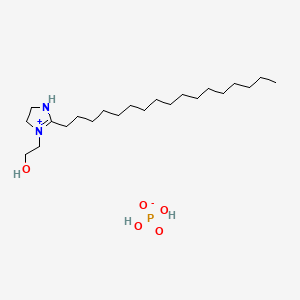

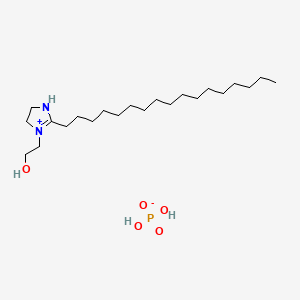

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
